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molecular formula C6H3Cl3 B033124 1,2,4-Trichlorobenzene CAS No. 120-82-1

1,2,4-Trichlorobenzene

Cat. No. B033124
M. Wt: 181.4 g/mol
InChI Key: PBKONEOXTCPAFI-UHFFFAOYSA-N
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Patent
US04346248

Procedure details

2723 gm (15.0 mols) of 1,2,4-trichlorobenzene were added to 7350 gm (105 mols) of 90% fuming nitric acid at 40° C. over a 3 hour period. The reaction mixture was held at 40° C. for one hour and worked up by the addition of 3700 ml of H2O while maintaining a temperature of 55°-60° C., and separating the waste acid. Two additional washes with 2000 ml of hot (55° C.) water and 1000 ml of 10% sodium bicarbonate solution followed by a phase separation gave 3316 gm (14.64 mols) of crude 1,2,4-trichloro-5-nitrobenzene. An additional 33 gm product was recovered from the waste acid when cooled and filtered.
Quantity
2723 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[Cl:9].[N+:10]([O-])([OH:12])=[O:11]>O>[Cl:1][C:2]1[CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]([Cl:8])=[CH:4][C:3]=1[Cl:9]

Inputs

Step One
Name
Quantity
2723 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
3700 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C.
CUSTOM
Type
CUSTOM
Details
over a 3 hour
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 55°-60° C.
CUSTOM
Type
CUSTOM
Details
separating the waste acid
CUSTOM
Type
CUSTOM
Details
Two additional washes with 2000 ml of hot (55° C.) water and 1000 ml of 10% sodium bicarbonate solution followed by a phase separation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.64 mol
AMOUNT: MASS 3316 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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